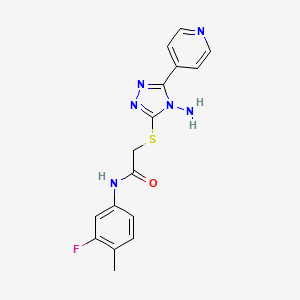

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluoro-4-methylphenyl)a cetamide

CAS No.:

Cat. No.: VC8537847

Molecular Formula: C16H15FN6OS

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15FN6OS |

|---|---|

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C16H15FN6OS/c1-10-2-3-12(8-13(10)17)20-14(24)9-25-16-22-21-15(23(16)18)11-4-6-19-7-5-11/h2-8H,9,18H2,1H3,(H,20,24) |

| Standard InChI Key | QYOHNUKRVHFPOL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)F |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)F |

Introduction

The compound 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are frequently studied in medicinal chemistry for their potential applications in pharmacology, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of such compounds typically involves multi-step reactions. These may include cyclization reactions to form the triazole ring, followed by condensation reactions to incorporate the pyridine and acetamide moieties. The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity.

Characterization Techniques

Characterization of this compound would typically involve techniques such as:

-

Nuclear Magnetic Resonance (NMR): To determine the molecular structure and confirm the presence of specific functional groups.

-

Infrared Spectroscopy (IR): To identify functional groups based on their vibrational frequencies.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Biological Activities

Triazole derivatives, including those with pyridine substituents, have shown promising antimicrobial activities. These compounds can act as inhibitors against specific enzymes involved in microbial metabolism, thereby exerting their antimicrobial effects.

Potential Applications

Given the biological activities associated with triazole derivatives, this compound may have potential applications in:

-

Antimicrobial Agents: Due to its ability to inhibit microbial growth.

-

Anticancer Research: By targeting specific enzymes involved in cancer cell proliferation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume